molecular formula C13H12O3 B8811662 8-Allyl-7-hydroxy-4-methyl-chromen-2-one CAS No. 1616-54-2

8-Allyl-7-hydroxy-4-methyl-chromen-2-one

Cat. No.: B8811662
CAS No.: 1616-54-2
M. Wt: 216.23 g/mol
InChI Key: CIXIKMJRDJIDJA-UHFFFAOYSA-N
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Description

8-Allyl-7-hydroxy-4-methyl-chromen-2-one is a coumarin derivative characterized by a chromen-2-one (benzopyrone) backbone substituted with a methyl group at position 4, a hydroxyl group at position 7, and an allyl group at position 7. Coumarins are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and antitumor properties .

Properties

CAS No.

1616-54-2

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

7-hydroxy-4-methyl-8-prop-2-enylchromen-2-one

InChI

InChI=1S/C13H12O3/c1-3-4-10-11(14)6-5-9-8(2)7-12(15)16-13(9)10/h3,5-7,14H,1,4H2,2H3

InChI Key

CIXIKMJRDJIDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CC=C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Functional Group Analysis

The biological and physicochemical properties of coumarins are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Coumarin Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
8-Allyl-7-hydroxy-4-methyl-chromen-2-one 4-Me, 7-OH, 8-allyl C₁₃H₁₂O₃ 216.23* Enhanced lipophilicity, potential antitumor activity (inferred)
8-Chloro-7-hydroxy-4-phenyl-chromen-2-one (15) 4-Ph, 7-OH, 8-Cl C₁₅H₉ClO₃ 272.68 Antifungal activity; lower solubility due to phenyl group
7-Hydroxy-4-methyl-2H-chromen-2-one 4-Me, 7-OH C₁₀H₈O₃ 176.17 Baseline antioxidant activity; limited membrane penetration
8-Acetyl-3-butyl-7-methoxy-4-methyl-chromen-2-one 3-Bu, 4-Me, 7-OMe, 8-Ac C₁₇H₂₀O₄ 288.34 Increased steric bulk; reduced reactivity due to acetyl group

*Calculated based on substituent addition to the core chromen-2-one structure.

Physicochemical Properties

  • Solubility : The allyl group increases lipophilicity (logP ~2.5–3.0) compared to hydroxylated coumarins (logP ~1.5–2.0), enhancing bioavailability but reducing aqueous solubility .
  • Thermal Stability : Allyl-substituted coumarins are prone to thermal isomerization (allyl → propenyl), unlike chloro or methoxy derivatives, which are more thermally robust .

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